molecular formula C10H15ClN2OS B13303749 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

Cat. No.: B13303749
M. Wt: 246.76 g/mol
InChI Key: RSAGOSYIIJQOST-UHFFFAOYSA-N
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Description

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is a chemical compound with the molecular formula C10H16Cl2N2OS. It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Alkylation: The amide is alkylated with 1-bromo-2-chloropropane to introduce the ethyl group.

    Amination: Finally, the compound undergoes amination with butylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Using large reactors for the amidation and alkylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
  • 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]butanamide
  • 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]butanamide

Uniqueness

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

InChI

InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14)

InChI Key

RSAGOSYIIJQOST-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N

Origin of Product

United States

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